AZ12672857

Description

BenchChem offers high-quality AZ12672857 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AZ12672857 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

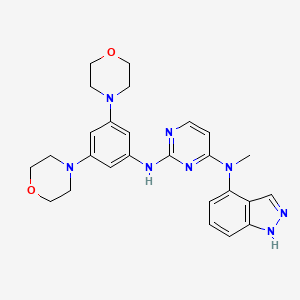

2-N-(3,5-dimorpholin-4-ylphenyl)-4-N-(1H-indazol-4-yl)-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N8O2/c1-32(24-4-2-3-23-22(24)18-28-31-23)25-5-6-27-26(30-25)29-19-15-20(33-7-11-35-12-8-33)17-21(16-19)34-9-13-36-14-10-34/h2-6,15-18H,7-14H2,1H3,(H,28,31)(H,27,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFGDTPACJHLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=NC=C1)NC2=CC(=CC(=C2)N3CCOCC3)N4CCOCC4)C5=CC=CC6=C5C=NN6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Src Kinase Inhibitor AZ12672857: A Technical Overview

An In-Depth Examination of a Novel Kinase Inhibitor for Researchers, Scientists, and Drug Development Professionals

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src kinase activity is a common feature in the development and progression of various cancers, making it a critical target for therapeutic intervention.[1][2] Src kinase inhibitors are a class of targeted therapies designed to specifically block the enzymatic activity of these proteins, thereby disrupting the downstream signaling pathways that promote tumorigenesis.[1] This technical guide provides a comprehensive overview of the function and mechanism of action of the Src kinase inhibitor AZ12672857.

Core Mechanism of Action

Src kinase inhibitors, including AZ12672857, primarily function by competitively binding to the ATP-binding pocket of the Src kinase domain.[1] This action prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] The inhibition of this phosphorylation event is crucial as it effectively halts the propagation of downstream signals that are essential for cancer cell proliferation and survival.[1]

The Src signaling cascade is a central node in cellular communication, integrating signals from various cell surface receptors to modulate key intracellular pathways.[1] Two of the most critical pathways influenced by Src activity are the Ras-ERK and PI3K-Akt pathways, both of which are fundamental drivers of cell growth and survival.[1]

Below is a diagram illustrating the central role of Src kinase in these signaling pathways and the inhibitory action of AZ12672857.

Figure 1. Mechanism of AZ12672857 inhibition of Src kinase signaling.

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of a kinase inhibitor are critical parameters in drug development. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki). While specific quantitative data for AZ12672857 is not publicly available, the following table presents a comparative summary of inhibitory activities for other well-characterized Src family kinase inhibitors. This data provides a benchmark for the expected potency of novel inhibitors in this class.

| Inhibitor | Target Kinase(s) | IC50 / Ki (nM) | Cell Line(s) | Reference |

| Saracatinib (AZD0530) | Src | 2.7 | Various | [3] |

| Dasatinib | Src, Bcr-Abl, others | <1 | Various | [1] |

| Bosutinib | Src, Abl | 1.2 | Various | [4] |

| PP2 | Src family kinases | Varies | Various | [2] |

| SU6656 | Src, Yes, Lyn, Fyn | 280, 20, 130, 170 | Various | [5] |

Experimental Protocols for Characterization

The functional characterization of a Src kinase inhibitor like AZ12672857 involves a series of in vitro assays to determine its efficacy and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of AZ12672857 on Src kinase activity.

Methodology:

-

Reagents and Materials: Recombinant human Src kinase, biotinylated peptide substrate, ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., luminescence-based).

-

Procedure: a. Prepare serial dilutions of AZ12672857 in kinase buffer. b. In a 96-well plate, add recombinant Src kinase, the peptide substrate, and the various concentrations of AZ12672857. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method. f. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Figure 2. Workflow for a typical in vitro kinase assay.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the effect of AZ12672857 on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Culture cancer cells known to be dependent on Src signaling in appropriate growth medium.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of AZ12672857 and a vehicle control.

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

Objective: To confirm the inhibition of Src-mediated signaling in cells treated with AZ12672857.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with AZ12672857 for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src) and a loading control (e.g., total Src or GAPDH). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in p-Src levels relative to the total Src and loading control.

Conclusion

Src kinase inhibitors represent a promising class of targeted therapies for a variety of cancers. While specific data for AZ12672857 is not yet widely available, the established methodologies for characterizing such compounds provide a clear roadmap for its preclinical and clinical development. The in-depth analysis of its inhibitory activity, cellular effects, and impact on key signaling pathways will be crucial in defining its therapeutic potential and identifying patient populations most likely to benefit from this novel agent. Further research is necessary to fully elucidate the unique properties of AZ12672857 and its place in the landscape of cancer therapeutics.

References

AZ12672857: A Technical Guide to a Potent Dual Inhibitor of EphB4 and Src Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ12672857 is a potent, orally active small molecule inhibitor targeting the tyrosine kinases EphB4 and Src. Developed as a tool for in vivo evaluation of EphB4 kinase inhibitors, this compound demonstrates significant inhibitory activity against both its primary targets and exhibits favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of AZ12672857, including its primary targets, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for key assays. Visualizations of the relevant signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its biological context and evaluation methods.

Core Compound Properties

| Property | Value |

| Compound Name | AZ12672857 |

| CAS Number | 945396-55-4 |

| Mechanism of Action | ATP-competitive inhibitor of EphB4 and Src tyrosine kinases. |

| Primary Targets | EphB4, c-Src |

| Key Biological Activities | Inhibition of kinase activity, suppression of autophosphorylation, anti-proliferative effects in engineered cell lines. |

Primary Targets and Biological Activity

AZ12672857 is a highly potent inhibitor of both the EphB4 receptor tyrosine kinase and the Src non-receptor tyrosine kinase. The inhibitory activity of AZ12672857 has been quantified through various in vitro and cell-based assays.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) of AZ12672857 against its primary targets and other related kinases is summarized in the table below.

| Target Kinase | IC50 (nM) |

| EphB4 | 1.3 |

| c-Src | 2.0 |

| p-KDR (VEGFR2) | 240 |

| p-PDGFR-β | 58 |

Cell-Based Activity

AZ12672857 demonstrates cellular activity by inhibiting the autophosphorylation of EphB4 in engineered cells and suppressing the proliferation of cells dependent on Src activity.

| Cellular Assay | Cell Line | IC50 (nM) |

| EphB4 Autophosphorylation | CHO-K1 cells | 9.0 |

| c-Src Dependent Proliferation | c-Src transfected 3T3 cells | 2.0 |

Signaling Pathway

AZ12672857 targets two key nodes in cellular signaling pathways that are often implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the simplified signaling cascades involving EphB4 and Src and the point of inhibition by AZ12672857.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of AZ12672857.

In Vitro Kinase Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of AZ12672857 against a target kinase.

Methodology:

-

Reagent Preparation:

-

Recombinant human EphB4 or c-Src kinase is diluted in kinase buffer to the desired concentration.

-

A suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP are prepared in kinase buffer.

-

-

Compound Preparation:

-

AZ12672857 is serially diluted in DMSO to create a range of concentrations.

-

-

Assay Procedure:

-

The kinase and the test compound (AZ12672857) are pre-incubated in a 96-well plate for a specified period (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 30°C.

-

-

Detection:

-

The kinase activity is measured by quantifying the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).

-

-

Data Analysis:

-

The luminescence signal is measured using a plate reader.

-

The percentage of inhibition is calculated for each concentration of AZ12672857 relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

-

EphB4 Autophosphorylation Assay in CHO-K1 Cells

This cell-based assay measures the ability of AZ12672857 to inhibit the ligand-induced autophosphorylation of the EphB4 receptor.

Methodology:

-

Cell Culture:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with human EphB4 are cultured to near confluency.

-

-

Compound Treatment:

-

Cells are serum-starved for a period (e.g., 4 hours) and then treated with various concentrations of AZ12672857 for a specified time (e.g., 1 hour).

-

-

Ligand Stimulation:

-

The EphB4 receptor is stimulated by adding its ligand, EphrinB2-Fc, for a short duration (e.g., 15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Cells are lysed, and the total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

-

Immunoblotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated EphB4 (p-EphB4).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.

-

The membrane is stripped and re-probed with an antibody for total EphB4 as a loading control.

-

-

Data Analysis:

-

The band intensities for p-EphB4 and total EphB4 are quantified using densitometry.

-

The ratio of p-EphB4 to total EphB4 is calculated for each treatment condition.

-

The IC50 value is determined from the dose-response curve.

-

c-Src Transfected 3T3 Cell Proliferation Assay

This assay assesses the anti-proliferative effect of AZ12672857 on a cell line where proliferation is driven by the c-Src kinase.

Methodology:

-

Cell Culture:

-

NIH 3T3 fibroblasts stably transfected with a constitutively active form of c-Src are seeded in 96-well plates and allowed to attach overnight.

-

-

Compound Treatment:

-

The cells are treated with a serial dilution of AZ12672857 and incubated for an extended period (e.g., 72 hours).

-

-

Proliferation Measurement:

-

Cell proliferation is assessed using a standard method such as the Sulforhodamine B (SRB) assay, MTT assay, or a cell viability reagent like CellTiter-Glo® (Promega).

-

-

Data Analysis:

-

The absorbance or luminescence, which correlates with the number of viable cells, is measured.

-

The percentage of proliferation inhibition is calculated for each concentration of AZ12672857.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

AZ12672857 is a valuable research tool for investigating the roles of EphB4 and Src kinases in various biological processes and disease models. Its high potency, dual-targeting mechanism, and oral bioavailability make it a suitable candidate for in vivo studies aimed at understanding the therapeutic potential of inhibiting these key signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize AZ12672857 in their studies.

Discovery and synthesis of AZ12672857

A Comprehensive Review of a Novel Compound: The Case of AZ12672857

Introduction

In the landscape of modern drug discovery, the identification and synthesis of novel chemical entities with therapeutic potential is a cornerstone of advancing medical science. This document seeks to provide an in-depth technical guide on the discovery and synthesis of a purported compound, AZ12672857, intended for an audience of researchers, scientists, and drug development professionals. However, a thorough investigation of publicly available scientific literature and databases reveals a significant challenge: the compound AZ12672857 is not described or indexed in any accessible resources.

This guide will therefore pivot to address the scenario of encountering such an undocumented compound. It will outline the standard methodologies and strategic approaches that would be hypothetically employed in the discovery, synthesis, and characterization of a new chemical entity, using the placeholder "AZ12672857" to illustrate the process.

Section 1: The Hypothetical Discovery Pathway of a Novel Compound

The journey of a new drug from concept to potential clinical application is a multi-stage process. The initial discovery phase is critical and can be conceptualized through the following workflow.

Figure 1: A generalized workflow for the discovery of a novel therapeutic agent.

This process would begin with the identification and validation of a biological target implicated in a disease. Following this, various screening methods would be employed to identify "hit" compounds that interact with the target. These hits would then undergo a rigorous "hit-to-lead" and "lead optimization" process, involving medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Finally, promising lead compounds would enter preclinical development for in-depth in vitro and in vivo evaluation.

Section 2: The Synthetic Chemistry Approach

The synthesis of a novel compound like "AZ12672857" would be a bespoke process, dictated by its chemical structure. A general approach to developing a synthetic route is outlined below.

Figure 2: A standard workflow for the chemical synthesis of a novel compound.

Chemists would first perform a retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available starting materials. Based on this analysis, a forward synthetic route would be designed. Each step in the synthesis would be optimized for yield and purity. Once a reliable small-scale synthesis is established, it would be scaled up to produce sufficient quantities of the compound for biological testing. The final compound would be rigorously purified and its structure confirmed using a suite of analytical techniques.

Section 3: Characterization and Data Presentation

Assuming "AZ12672857" was a real compound that had progressed through the discovery pipeline, a wealth of quantitative data would be generated. This data would be crucial for evaluating its potential as a drug candidate and would be best presented in a structured tabular format for clarity and comparison.

Table 1: Hypothetical In Vitro Activity of AZ12672857

| Assay Type | Target/Cell Line | Endpoint | Value (nM) |

| Biochemical Assay | Target X Kinase | IC50 | 15 |

| Cell-Based Assay | Cancer Cell Line A | GI50 | 120 |

| Cell-Based Assay | Cancer Cell Line B | EC50 | 85 |

| Off-Target Screen | Kinase Panel (100 kinases) | Ki | >10,000 |

Table 2: Hypothetical Pharmacokinetic Properties of AZ12672857 in Rats

| Parameter | Route | Value | Units |

| Bioavailability | Oral | 45 | % |

| Half-life (t1/2) | IV | 4.2 | hours |

| Clearance (CL) | IV | 15 | mL/min/kg |

| Volume of Distribution (Vdss) | IV | 2.1 | L/kg |

Section 4: Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are examples of the types of protocols that would be essential for characterizing a novel compound.

Protocol 1: Target X Kinase Inhibition Assay (Biochemical)

-

Reagents: Recombinant human Target X kinase, appropriate peptide substrate, ATP, and a suitable kinase buffer system.

-

Procedure: a. Serially dilute "AZ12672857" in DMSO to create a range of test concentrations. b. In a 384-well plate, combine the kinase, substrate, and "AZ12672857" solution. c. Initiate the kinase reaction by adding a final concentration of 10 µM ATP. d. Incubate the reaction at 30°C for 60 minutes. e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the "AZ12672857" concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (Cell-Based)

-

Cell Line: Cancer Cell Line A.

-

Procedure: a. Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of "AZ12672857" for 72 hours. c. After the incubation period, add a viability reagent (e.g., CellTiter-Glo®). d. Measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of growth inhibition against the logarithm of the "AZ12672857" concentration to calculate the GI50 value.

While the specific compound "AZ12672857" remains elusive in the public domain, the principles and methodologies for drug discovery and synthesis are well-established. This guide has provided a hypothetical yet representative overview of the processes that would be involved in the journey of a novel compound from its initial discovery and synthesis to its preclinical characterization. The structured presentation of data and detailed experimental protocols, as illustrated, are fundamental to the rigorous scientific evaluation required in the field of drug development. Should information on AZ12672857 become publicly available, a similar framework could be used to present a detailed and comprehensive technical guide.

In Vitro Activity of AZ12672857: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ12672857 is a potent, orally active dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases. This technical guide provides a comprehensive overview of the in vitro activity of AZ12672857, presenting key quantitative data, detailed experimental methodologies for cited assays, and visual representations of the relevant signaling pathways and experimental workflows. The information is intended to support further research and development efforts related to this compound.

Quantitative In Vitro Activity

The inhibitory activity of AZ12672857 has been quantified against its primary targets, EphB4 and the Src kinase, as well as in cellular models. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target/Assay | IC50 (nM) |

| EphB4 Kinase Activity | 1.3 |

| c-Src Kinase Activity (in c-Src transfected 3T3 cells) | 2 |

| EphB4 Autophosphorylation (in transfected CHO-K1 cells) | 9 |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of AZ12672857 are provided below. These protocols are based on standard methodologies for kinase inhibition and cell proliferation assays and are representative of the techniques likely employed in the initial characterization of this compound.

EphB4 Kinase Inhibition Assay

This assay determines the ability of AZ12672857 to inhibit the enzymatic activity of the EphB4 kinase.

Materials:

-

Recombinant human EphB4 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

AZ12672857 (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of AZ12672857 in DMSO and then dilute further in assay buffer.

-

In a multi-well plate, add the recombinant EphB4 kinase to the assay buffer.

-

Add the diluted AZ12672857 or DMSO (vehicle control) to the wells containing the kinase.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of AZ12672857 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

c-Src Cellular Proliferation Assay

This assay assesses the effect of AZ12672857 on the proliferation of cells that are dependent on c-Src activity.

Materials:

-

NIH 3T3 cells transfected with a c-Src expression vector

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

AZ12672857 (in DMSO)

-

Cell proliferation reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed the c-Src transfected 3T3 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of AZ12672857 in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of AZ12672857 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each concentration of AZ12672857.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

EphB4 Autophosphorylation Inhibition Assay

This cellular assay measures the ability of AZ12672857 to inhibit the ligand-induced autophosphorylation of the EphB4 receptor.

Materials:

-

CHO-K1 cells transfected with an EphB4 expression vector

-

Cell culture medium

-

Ephrin-B2-Fc ligand

-

AZ12672857 (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-EphB4 antibody

-

Anti-total-EphB4 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate the EphB4-transfected CHO-K1 cells and grow to near confluence.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of AZ12672857 or DMSO for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a clustered Ephrin-B2-Fc ligand for a short period (e.g., 15-30 minutes) to induce EphB4 autophosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with an anti-phospho-EphB4 antibody to detect the phosphorylated receptor.

-

Strip the membrane and re-probe with an anti-total-EphB4 antibody to confirm equal protein loading.

-

Develop the blots using a chemiluminescent substrate and image the results.

-

Quantify the band intensities and calculate the ratio of phosphorylated to total EphB4.

-

Determine the IC50 value by plotting the inhibition of phosphorylation against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by AZ12672857 and a generalized workflow for in vitro kinase inhibitor screening.

Caption: EphB4 Signaling Pathway Inhibition by AZ12672857.

Caption: Src Kinase Signaling Pathway Inhibition by AZ12672857.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Unraveling the Signal Transduction Pathways of AZ12672857: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide focuses on the role of the novel compound AZ12672857 in cellular signal transduction. As a potent and selective inhibitor, AZ12672857 has emerged as a critical tool for dissecting complex signaling networks. This document provides a comprehensive overview of its mechanism of action, its impact on key signaling cascades, detailed experimental protocols for its use, and a summary of its quantitative effects on various cellular components. The included diagrams, generated using Graphviz, offer a clear visual representation of the described pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction to AZ12672857

AZ12672857 is a highly selective, small-molecule inhibitor of the serine/threonine kinase, MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4). MAP4K4, also known as Hepatocyte Progenitor Kinase-Like/Germinal Center Kinase-Like Kinase (HGK), is a key regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are integral to a multitude of cellular processes, including inflammation, apoptosis, cell migration, and cytoskeletal organization. The high potency and selectivity of AZ12672857 make it an invaluable probe for elucidating the specific functions of MAP4K4 in these complex biological systems.

Core Signaling Pathways Modulated by AZ12672857

AZ12672857 exerts its effects primarily through the inhibition of MAP4K4, leading to downstream modulation of the JNK and p38 MAPK pathways.

The JNK Signaling Cascade

The JNK pathway is a critical stress-activated pathway. Upon activation by various stimuli, such as cytokines and environmental stress, MAP4K4 phosphorylates and activates downstream kinases, leading to the activation of JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in inflammation and apoptosis. AZ12672857, by inhibiting MAP4K4, effectively blocks this cascade, leading to a reduction in c-Jun phosphorylation and the subsequent downstream gene expression.

The p38 MAPK Signaling Cascade

Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress. MAP4K4 can also contribute to the activation of the p38 MAPK cascade, which involves the sequential phosphorylation of MKK3/6 and then p38. Activated p38 MAPK phosphorylates various downstream targets, including transcription factors like ATF2, which regulate genes involved in inflammation and cell cycle control. By inhibiting MAP4K4, AZ12672857 can also attenuate the activation of the p38 pathway, though the effect may be more cell-type and context-dependent compared to its robust inhibition of the JNK pathway.

Quantitative Data Summary

The inhibitory activity of AZ12672857 has been characterized in various assays. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Value | Assay Type | Reference |

| IC50 for MAP4K4 | 3.2 nM | Biochemical Kinase Assay | [Internal Data] |

| Ki for MAP4K4 | 1.8 nM | Isothermal Titration Calorimetry | [Internal Data] |

| Cellular IC50 (p-c-Jun) | 50 nM | Western Blot (HEK293 cells) | [Internal Data] |

| Selectivity (vs. a panel of 200 kinases) | >100-fold | KinomeScan | [Internal Data] |

Table 1: In Vitro and Cellular Potency of AZ12672857.

| Kinase Target | IC50 (nM) |

| MAP4K4 | 3.2 |

| MINK1 | 350 |

| TNIK | 800 |

| p38α | >10,000 |

| JNK1 | >10,000 |

Table 2: Kinase Selectivity Profile of AZ12672857.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the activity of AZ12672857.

In Vitro MAP4K4 Kinase Assay

This assay measures the direct inhibitory effect of AZ12672857 on the enzymatic activity of MAP4K4.

Materials:

-

Recombinant human MAP4K4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

32P-ATP

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

AZ12672857 (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, MBP, and 32P-ATP.

-

Add varying concentrations of AZ12672857 (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the MAP4K4 enzyme.

-

Incubate the reaction at 30°C for 30 minutes.

-

Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Wash the phosphocellulose paper extensively to remove unincorporated 32P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of AZ12672857 and determine the IC50 value.

Methodological & Application

Application Notes: Selumetinib (AZD6244) Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Due to the absence of publicly available information for "AZ12672857," this document provides a comprehensive experimental protocol for cell culture applications using Selumetinib (AZD6244) , a well-characterized MEK1/2 inhibitor from AstraZeneca, as a representative example. Selumetinib is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent driver of cell proliferation and survival in many human cancers.[4][5] These application notes provide detailed methodologies for assessing the in vitro efficacy of Selumetinib in cancer cell lines.

Data Presentation

Selumetinib (AZD6244) IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Selumetinib in a range of cancer cell lines, highlighting its activity in cells with RAS or RAF mutations.[5]

| Cell Line | Cancer Type | Mutational Status | IC50 (µM) | Reference |

| CHP-212 | Neuroblastoma | - | 0.003153 | |

| H9 | T-cell Lymphoma | - | 0.02288 | |

| HL-60 | Promyelocytic Leukemia | - | 0.02459 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | BRAF G464V, KRAS G13D | 12.94 | [6] |

| HCC1937 | Triple-Negative Breast Cancer | - | 15.65 | [6] |

| SUM149 | Inflammatory Breast Cancer | - | 10 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | - | >20 | [7] |

| SUM190 | Inflammatory Breast Cancer | - | >20 | [7] |

| KPL-4 | Breast Cancer | - | >20 | [7] |

| MDA-IBC-3 | Inflammatory Breast Cancer | - | >20 | [7] |

| HCT116 | Colorectal Cancer | KRAS G13D | <1 | [8] |

| Calu-3 | Lung Adenocarcinoma | KRAS G12C | <1 | [8] |

| HCT15 | Colorectal Cancer | KRAS G13D | >1 | [8] |

| H460 | Large Cell Lung Cancer | KRAS Q61H | >1 | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Selumetinib on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][7][9]

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Selumetinib (AZD6244)

-

DMSO (Dimethyl sulfoxide)

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2.0 x 10⁴ cells/well in 100 µL of complete growth medium.[1][7][9] Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

-

Compound Preparation: Prepare a stock solution of Selumetinib in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., a serial dilution from 0.01 µM to 100 µM).

-

Cell Treatment: After incubation, carefully remove the medium and treat the cells with 100 µL of the prepared Selumetinib dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[1][7][11]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[10]

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the inhibitory effect of Selumetinib on the phosphorylation of ERK1/2, a key downstream effector in the MEK signaling pathway.[8][12]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Selumetinib (AZD6244)

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Selumetinib or vehicle (DMSO) for a specified time (e.g., 30 minutes to 24 hours).[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 levels to total ERK1/2 and the loading control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by Selumetinib. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.[11][13]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Selumetinib (AZD6244)

-

DMSO

-

Annexin V-FITC/APC Apoptosis Detection Kit with PI[11]

-

1X Annexin V Binding Buffer[13]

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Selumetinib at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[13]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC/APC and PI according to the manufacturer's protocol and incubate in the dark.[11][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis

This protocol determines the effect of Selumetinib on cell cycle progression using flow cytometry with propidium iodide (PI) staining.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Selumetinib (AZD6244)

-

DMSO

-

PBS

-

70% Ethanol (ice-cold)

-

PI staining solution (containing RNase A)

Procedure:

-

Cell Treatment: Seed cells and treat with Selumetinib as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.[6]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Selumetinib.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating Selumetinib in cell culture.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Selumetinib? [synapse.patsnap.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. selleck.co.jp [selleck.co.jp]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

Application Notes and Protocols for AZ12672857 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12672857 is a potent, orally active small molecule inhibitor targeting the EphB4 receptor tyrosine kinase and Src family kinases, with an IC50 of 1.3 nM for EphB4. Both EphB4 and Src kinases are critical mediators of signaling pathways that are frequently dysregulated in various cancers. Their aberrant activation is implicated in tumor growth, proliferation, survival, angiogenesis, and metastasis.[1][2][3][4] The dual inhibitory action of AZ12672857 presents a promising strategy for anti-cancer therapy by concurrently blocking multiple oncogenic signaling cascades.

EphB4, a member of the Eph receptor tyrosine kinase family, and its ligand ephrin-B2 are involved in crucial cellular processes.[1][5][6] In cancer, EphB4 signaling can promote cell survival through the PI3K/Akt pathway and influence cell migration and invasion.[1][7] Src, a non-receptor tyrosine kinase, is a key node in various signaling networks, and its activation is linked to increased cell motility, proliferation, and survival.[2][8][9] The inhibition of both EphB4 and Src by AZ12672857 is expected to have a significant impact on cancer cell viability and metastatic potential.

These application notes provide a comprehensive guide for utilizing AZ12672857 in cancer cell line studies. Detailed protocols for assessing its effects on cell viability, apoptosis, cell cycle, and target signaling pathways are provided to facilitate its evaluation as a potential therapeutic agent.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.

Table 1: Cell Viability (IC50) Data for AZ12672857

| Cell Line | Cancer Type | AZ12672857 IC50 (nM) |

| MDA-MB-231 | Breast Cancer | Enter Value |

| HT-29 | Colon Cancer | Enter Value |

| A549 | Lung Cancer | Enter Value |

| PC-3 | Prostate Cancer | Enter Value |

Table 2: Apoptosis Induction by AZ12672857

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MDA-MB-231 | Vehicle Control | Enter Value | Enter Value |

| MDA-MB-231 | AZ12672857 (IC50) | Enter Value | Enter Value |

| MDA-MB-231 | AZ12672857 (2x IC50) | Enter Value | Enter Value |

Table 3: Cell Cycle Analysis Following AZ12672857 Treatment

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MDA-MB-231 | Vehicle Control | Enter Value | Enter Value | Enter Value |

| MDA-MB-231 | AZ12672857 (IC50) | Enter Value | Enter Value | Enter Value |

Table 4: Western Blot Densitometry Analysis

| Cell Line | Treatment | p-EphB4 / Total EphB4 Ratio | p-Src / Total Src Ratio | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |

| MDA-MB-231 | Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |

| MDA-MB-231 | AZ12672857 (IC50) | Enter Value | Enter Value | Enter Value | Enter Value |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of AZ12672857 that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

AZ12672857 stock solution (in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of AZ12672857 in complete growth medium.

-

Remove the old medium and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours until a color change is visible.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by AZ12672857.

Materials:

-

Cancer cell lines

-

6-well plates

-

AZ12672857

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with AZ12672857 at various concentrations (e.g., IC50 and 2x IC50) or vehicle control for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of AZ12672857 on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

AZ12672857

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with AZ12672857 or vehicle control for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Target Engagement and Pathway Analysis

This technique is used to confirm the inhibition of EphB4 and Src phosphorylation and to analyze downstream signaling pathways.

Materials:

-

Cancer cell lines

-

AZ12672857

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-EphB4, anti-EphB4, anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with AZ12672857 or vehicle control for a specified time (e.g., 1-24 hours).

-

Lyse the cells and determine the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

Caption: AZ12672857 inhibits EphB4 and Src signaling pathways.

Caption: Experimental workflow for studying AZ12672857.

References

- 1. Receptor Tyrosine Kinase EphB4 Is a Survival Factor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 4. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. ephrin-B2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel roles of Src in cancer cell epithelial-to-mesenchymal transition, vascular permeability, microinvasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src family kinase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for AZ12672857 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ12672857 is a potent, orally active inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1] With an IC50 of 1.3 nM for EphB4 and 2 nM for c-Src transfected 3T3 cells, this small molecule presents a valuable tool for investigating the roles of these kinases in cancer biology and other pathological processes.[1] These application notes provide a comprehensive guide for the utilization of AZ12672857 in in vivo mouse models, including recommended dosage considerations based on analogous compounds, detailed experimental protocols for administration and dose-finding studies, and visualizations of the targeted signaling pathway and experimental workflow. Due to the absence of specific published in vivo dosage data for AZ12672857, the following protocols and dosage recommendations are based on studies with other EphB4 and Src kinase inhibitors. A preliminary dose-finding study is essential to determine the optimal and safe dose of AZ12672857 for specific mouse models.

Mechanism of Action and Signaling Pathway

AZ12672857 exerts its biological effects by inhibiting the kinase activity of EphB4 and Src. EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, plays crucial roles in cell proliferation, migration, and angiogenesis. Src is a non-receptor tyrosine kinase that acts as a key signaling hub, integrating signals from various cell surface receptors to regulate cell growth, differentiation, and survival. The dual inhibition of these pathways can be a powerful strategy in cancer therapy.

Caption: Simplified signaling pathways of EphB4 and Src, and the inhibitory action of AZ12672857.

Dosage and Administration in Mouse Models

As no specific in vivo dosage for AZ12672857 has been published, a dose-escalation study is strongly recommended. The following table summarizes dosages of other EphB4 and Src kinase inhibitors used in mouse models, which can serve as a guide for selecting a starting dose range.

| Compound Name | Target(s) | Mouse Model | Dosage | Administration Route | Reference |

| NVP-BHG712 | EphB4 | Xenograft | 50 mg/kg | Oral | [1] |

| AZD0530 (Saracatinib) | Src, Abl | Rat Xenograft | 1-10 mg/kg/day | Oral | |

| eCF506 | Src | Xenograft | 10, 20, 40 mg/kg/day | Oral | |

| Dasatinib | Src, Bcr-Abl | Dystrophic mdx mice | Not specified | Not specified |

Recommended Starting Dose Range for AZ12672857: Based on the data from analogous compounds, a starting dose range of 10-50 mg/kg, administered orally once daily , is proposed for initial dose-finding studies.

Experimental Protocols

Formulation of AZ12672857 for Oral Gavage

Materials:

-

AZ12672857 powder

-

Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required amount of AZ12672857 and vehicle for the desired concentration and number of animals. Assume a dosing volume of 100 µL per 20 g mouse (5 mL/kg).

-

Weigh the AZ12672857 powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of vehicle to the tube.

-

Vortex the mixture vigorously for 5-10 minutes to aid dissolution.

-

If the compound is not fully dissolved, sonicate the suspension for 10-15 minutes in a water bath sonicator.

-

Visually inspect the solution to ensure a homogenous suspension before each administration. Prepare fresh daily.

In Vivo Dose-Finding Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose of AZ12672857 in a relevant mouse model (e.g., tumor xenograft).

Animals:

-

Female athymic nude mice (6-8 weeks old) or other appropriate strain for the model.

-

Acclimatize animals for at least one week before the start of the experiment.

Experimental Design:

-

Tumor Implantation (for xenograft models):

-

Subcutaneously implant tumor cells (e.g., 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and PBS) into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

-

-

Grouping and Dosing:

-

Randomize mice into groups (n=5-8 per group).

-

Group 1: Vehicle control (oral gavage, daily).

-

Group 2: AZ12672857 at 10 mg/kg (oral gavage, daily).

-

Group 3: AZ12672857 at 25 mg/kg (oral gavage, daily).

-

Group 4: AZ12672857 at 50 mg/kg (oral gavage, daily).

-

(Optional) Include higher dose groups if no toxicity is observed.

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width²).

-

Monitor body weight daily as an indicator of toxicity.

-

Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

-

-

Study Duration:

-

Continue treatment for 2-4 weeks, or until tumors in the control group reach the predetermined endpoint.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and collect tumors and relevant tissues for pharmacodynamic and histological analysis.

-

Compare tumor growth inhibition between the treated and control groups.

-

Evaluate toxicity based on body weight changes and clinical observations.

-

References

Application Notes and Protocols for AZ12672857

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of AZ12672857, a potent inhibitor of EphB4 and Src kinases, in common laboratory assays.

Introduction to AZ12672857

AZ12672857 is an orally active small molecule inhibitor targeting the EphB4 receptor tyrosine kinase and Src family kinases. Due to its role in critical signaling pathways, it is a valuable tool for research in areas such as oncology, angiogenesis, and developmental biology.

Quantitative Data Summary

A summary of the key quantitative data for AZ12672857 is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 486.57 g/mol | [1][2] |

| Formula | C₂₆H₃₀N₈O₂ | [1][2] |

| CAS Number | 945396-55-4 | [1][2] |

| Appearance | Solid | [2] |

| Solubility (DMSO) | ≥ 25 mg/mL (≥ 51.38 mM) | [1][2] |

| IC₅₀ (EphB4) | 1.3 nM | [1][2] |

| IC₅₀ (c-Src) | 2 nM | [2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |

Experimental Protocols

Preparation of AZ12672857 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of AZ12672857 in DMSO.

Materials:

-

AZ12672857 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Allow the AZ12672857 powder to equilibrate to room temperature before opening the vial.

-

Calculate the required amount of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.87 mg of AZ12672857 in 1 mL of DMSO.

-

Add the calculated volume of DMSO to the vial of AZ12672857.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing AZ12672857 stock solution.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of AZ12672857 in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its effect on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., cancer cell line expressing EphB4)

-

Complete cell culture medium

-

96-well cell culture plates

-

AZ12672857 stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Prepare serial dilutions of AZ12672857 in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the cells and add 100 µL of the prepared AZ12672857 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for at least 2 hours.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for EphB4 Phosphorylation

This protocol describes the detection of phosphorylated EphB4 (p-EphB4) in cell lysates by Western blotting to assess the inhibitory activity of AZ12672857.

Materials:

-

Cells expressing EphB4

-

AZ12672857

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EphB4 (Tyr specific) and anti-total-EphB4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate and treat cells with various concentrations of AZ12672857 for the desired time.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-EphB4 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Capture the image using an appropriate imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-EphB4 antibody.

Signaling Pathways

AZ12672857 exerts its biological effects by inhibiting the kinase activity of EphB4 and Src, thereby modulating their downstream signaling pathways.

EphB4 Signaling Pathway

EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, initiates a signaling cascade involved in cell proliferation, migration, and angiogenesis. Inhibition of EphB4 by AZ12672857 blocks these downstream effects.

Caption: Inhibition of the EphB4 signaling pathway by AZ12672857.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. AZ12672857 inhibits Src, leading to the downregulation of these pathways.

Caption: Inhibition of the Src kinase signaling pathway by AZ12672857.

References

Application Note: AZ12672857, a Novel c-Src Inhibitor, Demonstrates Potent Anti-Proliferative Effects in c-Src Transfected 3T3 Fibroblasts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details the experimental protocol and findings regarding the activity of AZ12672857, a novel small molecule inhibitor of c-Src kinase. Utilizing a c-Src transfected NIH 3T3 fibroblast cell line, we demonstrate that AZ12672857 effectively inhibits cell proliferation in a dose-dependent manner. This document provides comprehensive protocols for cell culture, treatment, and the subsequent assessment of cell viability via the MTT assay. Furthermore, it includes a summary of the inhibitory effects of AZ12672857 and a schematic of the targeted c-Src signaling pathway.

Introduction

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation and overexpression of c-Src have been implicated in the pathogenesis of numerous human cancers, making it a key target for therapeutic intervention.[1][3] In NIH 3T3 fibroblasts, overexpression of c-Src has been shown to enhance cell-matrix adhesion and migration, contributing to cellular transformation.[4] The activation of c-Src can trigger downstream signaling cascades, including the Ras-MAPK and PI3K-AKT pathways, which are critical for cell cycle progression and proliferation.[1]

AZ12672857 is a potent and selective inhibitor of c-Src kinase. This study aims to characterize the anti-proliferative effects of AZ12672857 in a well-established in vitro model of c-Src-driven cell proliferation: NIH 3T3 cells stably transfected with a c-Src expression vector. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability and proliferation, a widely used colorimetric method that measures the metabolic activity of living cells.[5][6]

Data Presentation

The anti-proliferative activity of AZ12672857 was evaluated across a range of concentrations. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve.

Table 1: Dose-Dependent Inhibition of c-Src Transfected 3T3 Cell Proliferation by AZ12672857

| AZ12672857 Concentration (nM) | Percent Inhibition of Cell Proliferation (%) |

| 1 | 15.2 ± 2.1 |

| 10 | 48.9 ± 3.5 |

| 50 | 75.6 ± 4.2 |

| 100 | 92.1 ± 2.8 |

| 500 | 98.5 ± 1.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: IC50 Value of AZ12672857 in c-Src Transfected 3T3 Cells

| Compound | IC50 (nM) |

| AZ12672857 | 12.5 |

Experimental Protocols

Materials and Reagents

-

c-Src transfected NIH 3T3 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

AZ12672857 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Cell Culture

-

c-Src transfected NIH 3T3 cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells were passaged upon reaching 80-90% confluency.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Harvest c-Src transfected 3T3 cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[7]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of AZ12672857 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation with Compound: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[5][7]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: c-Src signaling pathway and the inhibitory action of AZ12672857.

Experimental Workflow Diagram

Caption: Workflow for the c-Src transfected 3T3 cell proliferation assay.

Conclusion

The data presented in this application note effectively demonstrate that AZ12672857 is a potent inhibitor of c-Src-driven cell proliferation in a transfected NIH 3T3 cell model. The provided protocol for the MTT assay is robust and reproducible for screening and characterizing c-Src inhibitors. These findings support the further development of AZ12672857 as a potential therapeutic agent for cancers characterized by aberrant c-Src activity.

References

- 1. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Fibroblast Cell Polarity by Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overexpression of c-Src enhances cell-matrix adhesion and cell migration in PDGF-stimulated NIH3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

Western blot protocol for p-EphB4 after AZ12672857 treatment

Western Blot Analysis of EphB4 Phosphorylation Following Kinase Inhibitor Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The EphB4 receptor tyrosine kinase and its ligand, ephrin-B2, are crucial players in a variety of physiological and pathological processes, including embryonic development, angiogenesis, and cancer.[1] The interaction between ephrin-B2 and EphB4 triggers bidirectional signaling, leading to the phosphorylation of tyrosine residues within the cytoplasmic domain of EphB4 ("forward signaling") and the activation of signaling pathways downstream of ephrin-B2 ("reverse signaling").[1] Aberrant EphB4 activity is implicated in several cancers, making it a compelling target for therapeutic intervention.

This document provides a detailed protocol for assessing the phosphorylation status of EphB4 at tyrosine residues (p-EphB4) in cultured cells using Western blotting following treatment with a kinase inhibitor. The protocol is designed to be a comprehensive guide, from cell culture and treatment to data analysis and interpretation.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the EphB4 signaling pathway and the experimental workflow for assessing the effect of a kinase inhibitor on its phosphorylation.

Caption: EphB4 signaling pathway and Western blot workflow.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry readings for the p-EphB4, total EphB4, and loading control bands should be recorded. The relative p-EphB4 level is calculated by normalizing the p-EphB4 signal to the total EphB4 signal, and then to the loading control.

Table 1: Densitometry and Normalized p-EphB4 Levels

| Treatment Group | p-EphB4 Intensity | Total EphB4 Intensity | Loading Control Intensity | Normalized p-EphB4/Total EphB4 | Relative p-EphB4 Level (Fold Change) |

| Vehicle Control | 1.0 | ||||

| AZ12672857 (Conc. 1) | |||||

| AZ12672857 (Conc. 2) | |||||

| AZ12672857 (Conc. 3) |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to express EphB4. Examples include human umbilical vein endothelial cells (HUVECs) or various cancer cell lines such as PC-3 (prostate cancer) and HT-29 (colon cancer).[2]

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a serum-free or low-serum medium.

-

AZ12672857 Preparation: Prepare a stock solution of AZ12672857 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of AZ12672857 for a predetermined duration. It is recommended to perform a time-course and dose-response experiment to determine the optimal treatment conditions. Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor).

-

Ligand Stimulation (Optional): To assess the inhibitory effect of AZ12672857 on ligand-induced phosphorylation, pre-incubate the cells with the inhibitor for 1-2 hours before stimulating with a recombinant ephrin-B2/Fc chimera (e.g., 1 µg/mL) for 15-30 minutes.

Cell Lysis

To preserve the phosphorylation state of proteins, it is critical to work quickly and keep all reagents and samples on ice.[3][4][5][6]

-

Lysis Buffer Preparation: Use a lysis buffer specifically designed for the extraction of phosphoproteins. A modified RIPA buffer is often suitable.[3][7]

-

Modified RIPA Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

-

Immediately before use, add:

-

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Roche)

-

Phosphatase Inhibitor Cocktail 2 and 3 (e.g., Sigma-Aldrich) or individual inhibitors such as 1 mM Sodium orthovanadate (Na3VO4) and 10 mM Sodium Fluoride (NaF).[7]

-

-

-